Cas no 2171856-18-9 (2,2-dimethyl-5-oxa-14-azadispiro3.2.5^{7}.2^{4}tetradecane)

2,2-dimethyl-5-oxa-14-azadispiro3.2.5^{7}.2^{4}tetradecane 化学的及び物理的性質
名前と識別子
-
- 2,2-dimethyl-5-oxa-14-azadispiro3.2.5^{7}.2^{4}tetradecane
- 2171856-18-9
- EN300-1279867
- 2,2-dimethyl-5-oxa-14-azadispiro[3.2.5^{7}.2^{4}]tetradecane
-
- インチ: 1S/C14H25NO/c1-12(2)8-14(9-12)15-10-13(11-16-14)6-4-3-5-7-13/h15H,3-11H2,1-2H3
- InChIKey: KQFAFSISGBPHIK-UHFFFAOYSA-N
- ほほえんだ: O1CC2(CCCCC2)CNC21CC(C)(C)C2
計算された属性
- せいみつぶんしりょう: 223.193614421g/mol
- どういたいしつりょう: 223.193614421g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 0
- 複雑さ: 271
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
2,2-dimethyl-5-oxa-14-azadispiro3.2.5^{7}.2^{4}tetradecane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1279867-250mg |
2,2-dimethyl-5-oxa-14-azadispiro[3.2.5^{7}.2^{4}]tetradecane |
2171856-18-9 | 250mg |
$1104.0 | 2023-10-01 | ||
Enamine | EN300-1279867-2500mg |
2,2-dimethyl-5-oxa-14-azadispiro[3.2.5^{7}.2^{4}]tetradecane |
2171856-18-9 | 2500mg |
$2351.0 | 2023-10-01 | ||
Enamine | EN300-1279867-0.1g |
2,2-dimethyl-5-oxa-14-azadispiro[3.2.5^{7}.2^{4}]tetradecane |
2171856-18-9 | 0.1g |
$1244.0 | 2023-06-08 | ||
Enamine | EN300-1279867-2.5g |
2,2-dimethyl-5-oxa-14-azadispiro[3.2.5^{7}.2^{4}]tetradecane |
2171856-18-9 | 2.5g |
$2771.0 | 2023-06-08 | ||
Enamine | EN300-1279867-10.0g |
2,2-dimethyl-5-oxa-14-azadispiro[3.2.5^{7}.2^{4}]tetradecane |
2171856-18-9 | 10g |
$6082.0 | 2023-06-08 | ||
Enamine | EN300-1279867-500mg |
2,2-dimethyl-5-oxa-14-azadispiro[3.2.5^{7}.2^{4}]tetradecane |
2171856-18-9 | 500mg |
$1152.0 | 2023-10-01 | ||
Enamine | EN300-1279867-10000mg |
2,2-dimethyl-5-oxa-14-azadispiro[3.2.5^{7}.2^{4}]tetradecane |
2171856-18-9 | 10000mg |
$5159.0 | 2023-10-01 | ||
Enamine | EN300-1279867-0.05g |
2,2-dimethyl-5-oxa-14-azadispiro[3.2.5^{7}.2^{4}]tetradecane |
2171856-18-9 | 0.05g |
$1188.0 | 2023-06-08 | ||
Enamine | EN300-1279867-5.0g |
2,2-dimethyl-5-oxa-14-azadispiro[3.2.5^{7}.2^{4}]tetradecane |
2171856-18-9 | 5g |
$4102.0 | 2023-06-08 | ||
Enamine | EN300-1279867-1.0g |
2,2-dimethyl-5-oxa-14-azadispiro[3.2.5^{7}.2^{4}]tetradecane |
2171856-18-9 | 1g |
$1414.0 | 2023-06-08 |
2,2-dimethyl-5-oxa-14-azadispiro3.2.5^{7}.2^{4}tetradecane 関連文献
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
2,2-dimethyl-5-oxa-14-azadispiro3.2.5^{7}.2^{4}tetradecaneに関する追加情報
Introduction to 2,2-dimethyl-5-oxa-14-azadispiro3.2.57.24tetradecane (CAS No. 2171856-18-9)
2,2-dimethyl-5-oxa-14-azadispiro3.2.57.24tetradecane, identified by the Chemical Abstracts Service Number (CAS No.) 2171856-18-9, is a complex macrocyclic compound that has garnered significant attention in the field of medicinal chemistry and chemical biology due to its unique structural framework and potential biological activities. This spirocyclic structure, characterized by the presence of both oxygen and nitrogen heteroatoms, positions it as a promising candidate for further exploration in drug discovery and material science applications.
The molecular architecture of 2,2-dimethyl-5-oxa-14-azadispiro3.2.57.24tetradecane consists of two interconnected rings: a six-membered oxygen-containing ring (oxa) and an eight-membered nitrogen-containing ring (azadispiro). This dual heteroatom system contributes to the compound's rigidity and specific spatial orientation, which are critical factors in determining its interactions with biological targets. The spiro configuration further enhances the molecule's stability and reduces conformational flexibility, making it an attractive scaffold for designing molecules with tailored pharmacological properties.
In recent years, there has been a growing interest in macrocyclic compounds due to their ability to mimic natural products and peptides, thereby offering novel mechanisms of action for therapeutic agents. The spirocyclic core of 2,2-dimethyl-5-oxa-14-azadispiro3.2.57.24tetradecane exhibits structural features that are reminiscent of bioactive natural products, such as those found in marine organisms and terrestrial fungi. These natural products have been extensively studied for their pharmacological activities, including antimicrobial, antiviral, and anticancer properties.
The synthesis of 2,2-dimethyl-5-oxa-14-azadispiro3.2.57.24tetradecane represents a significant achievement in synthetic organic chemistry due to the complexity of its spirocyclic framework. The synthesis typically involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed reactions and organometallic chemistry, have been employed to construct the macrocyclic core efficiently. These synthetic strategies not only highlight the versatility of modern organic synthesis but also open up new avenues for the development of structurally diverse macrocyclic compounds.
The potential biological activities of 2,2-dimethyl-5-oxa-14-azadispiro3.2.57.24tetradecane have been explored through various computational and experimental studies. Initial computational modeling suggests that this compound may interact with specific protein targets by occupying hydrophobic pockets or binding sites that are typically involved in key biological processes. For instance, the rigid spirocyclic core could potentially disrupt protein-protein interactions or modulate enzyme activity by inducing conformational changes in the target proteins.
In vitro studies have begun to uncover the pharmacological profile of 2,2-dimethyl-5-oxa-14-azadispiro3.2.57.24tetradecane, revealing promising activities in several disease models. Preliminary data indicate that this compound exhibits inhibitory effects on certain enzymes that are implicated in inflammatory responses and cancer progression. These findings align with the broader trend in drug discovery towards targeting molecular pathways that are dysregulated in diseases such as cancer and inflammation.
The unique structural features of spirocyclic compounds like 2,2-dimethyl-5-oxa-14-azadispiro3.2.57.24tetradecane also make them attractive candidates for developing novel materials with specialized functions. For example, these compounds could be incorporated into polymers or nanoparticles to enhance their drug delivery capabilities or used as ligands in coordination chemistry for catalytic applications.
The future development of CAS No 2171856-18-9 is likely to be driven by interdisciplinary approaches that combine synthetic chemistry with computational modeling and biological screening. Advances in artificial intelligence (AI) and machine learning (ML) are expected to play a crucial role in predicting the biological activity of new molecules and optimizing their structures for improved efficacy and selectivity.
The exploration of macrocyclic compounds continues to be a vibrant area of research due to their diverse structural possibilities and potential applications across multiple fields. As synthetic methodologies evolve and computational tools become more sophisticated, scientists will be better equipped to design and synthesize increasingly complex molecules like CAS No 2171856 - 18 - 9, paving the way for innovative solutions in medicine and materials science.
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